
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile is an organic compound characterized by the presence of amino groups, a sulfanyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of aziridine intermediates, which undergo regioselective ring-opening reactions with nucleophiles. For example, N-protected (aziridin-2-yl)methylphosphonates can be used as starting materials, which are then treated with nucleophiles such as trimethylsilyl azide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diamino-3-(phenylsulfanyl)prop-2-enenitrile: Similar structure but with a phenyl group instead of a prop-2-enyl group.
2-Amino-3-hydroxypropylphosphonates: Contains amino and hydroxy groups but lacks the sulfanyl and nitrile groups.
Uniqueness
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile is unique due to the combination of amino, sulfanyl, and nitrile groups in its structure.
Propiedades
Fórmula molecular |
C6H9N3S |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
2,3-diamino-3-prop-2-enylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C6H9N3S/c1-2-3-10-6(9)5(8)4-7/h2H,1,3,8-9H2 |
Clave InChI |
UGEIPHKFDYDFBX-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC(=C(C#N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


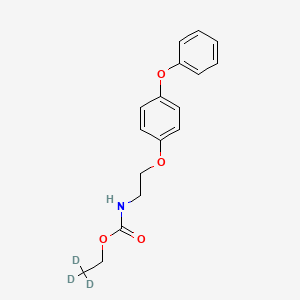
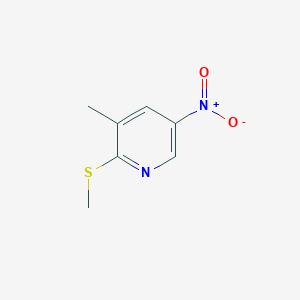
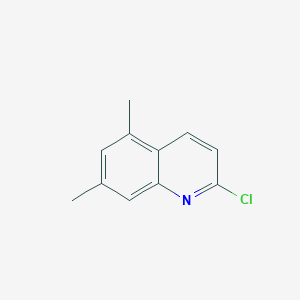

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
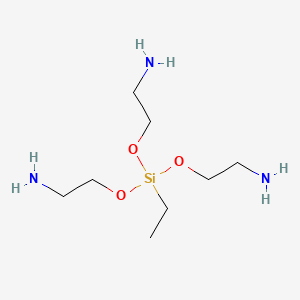

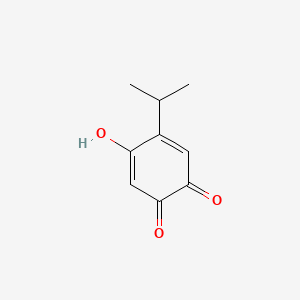

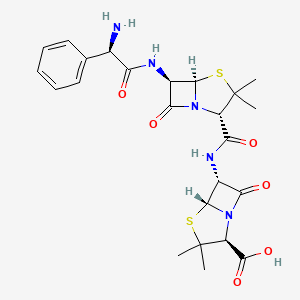
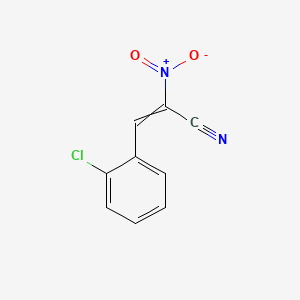
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)


